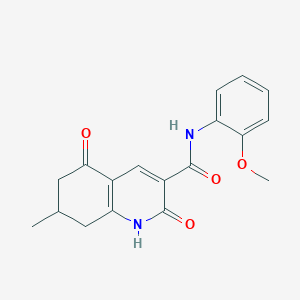

N-(2-methoxyphenyl)-7-methyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide

Description

N-(2-Methoxyphenyl)-7-methyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide is a hexahydroquinoline derivative characterized by a bicyclic core substituted with a methoxyphenyl carboxamide group at position 3 and a methyl group at position 5.

Properties

IUPAC Name |

N-(2-methoxyphenyl)-7-methyl-2,5-dioxo-1,6,7,8-tetrahydroquinoline-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4/c1-10-7-14-11(15(21)8-10)9-12(18(23)20-14)17(22)19-13-5-3-4-6-16(13)24-2/h3-6,9-10H,7-8H2,1-2H3,(H,19,22)(H,20,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTCQUOGEWUGOJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C=C(C(=O)N2)C(=O)NC3=CC=CC=C3OC)C(=O)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxyphenyl)-7-methyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide typically involves multi-step organic reactions One common method includes the condensation of 2-methoxyaniline with a suitable diketone under acidic conditions to form the quinoline core

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on maximizing yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology: In biological research, N-(2-methoxyphenyl)-7-methyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

Medicine: In medicine, the compound is explored for its therapeutic potential. Its ability to interact with specific biological targets could lead to the development of new medications for various diseases.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, polymers, and other advanced materials.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-7-methyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Research Implications and Challenges

- Polymorphism : The target compound may exhibit polymorph-dependent activity, as seen in Amide 2. Ensuring consistent crystalline forms during synthesis is critical .

- Synthetic Optimization : Modifying the methoxyphenyl group’s position (e.g., 2- vs. 4-) could enhance solubility or target specificity.

- Biological Screening : Preliminary studies should prioritize assays for analgesic, antimicrobial, and enzyme inhibitory activity, leveraging structural insights from analogs .

Biological Activity

N-(2-methoxyphenyl)-7-methyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and potential therapeutic applications. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a quinoline core structure with a methoxy substituent and a carboxamide group. Its IUPAC name is indicative of its complex structure:

| Property | Value |

|---|---|

| Molecular Formula | C19H22N2O4 |

| Molecular Weight | 342.39 g/mol |

| LogP (octanol-water partition) | 2.3 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 4 |

The biological activity of N-(2-methoxyphenyl)-7-methyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide is primarily attributed to its interaction with specific molecular targets within the body. The compound may exert its effects through:

- Enzyme Inhibition : It can inhibit key enzymes involved in inflammatory pathways.

- Receptor Modulation : The compound may interact with various receptors influencing cellular signaling pathways.

Antimicrobial Activity

Research has shown that quinoline derivatives can exhibit significant antimicrobial properties. For instance, studies indicate that similar compounds have demonstrated effectiveness against various bacterial strains by disrupting bacterial cell wall synthesis and inhibiting metabolic pathways.

Anti-inflammatory Effects

Quinoline derivatives are also noted for their anti-inflammatory properties. The compound's mechanism may involve the inhibition of cyclooxygenase (COX) enzymes and inducible nitric oxide synthase (iNOS), leading to reduced production of pro-inflammatory mediators.

Anticancer Potential

The anticancer activity of quinoline derivatives has been widely studied. N-(2-methoxyphenyl)-7-methyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide may induce apoptosis in cancer cells by modulating key signaling pathways associated with cell survival and proliferation.

Case Studies

- Antibacterial Activity : A study evaluated a series of quinoline derivatives for their antibacterial effects against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structures to N-(2-methoxyphenyl)-7-methyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide showed promising activity against resistant strains .

- Anti-inflammatory Research : In vitro studies demonstrated that compounds related to this quinoline derivative significantly inhibited nitric oxide production in LPS-induced RAW 264.7 cells. The inhibition was comparable to established anti-inflammatory drugs .

- Anticancer Studies : Research involving MCF-7 breast cancer cells showed that quinoline derivatives exhibited cytotoxic effects through apoptosis induction mechanisms. The structure-activity relationship analysis highlighted the importance of specific substituents in enhancing anticancer efficacy .

Q & A

What are the key synthetic routes and optimization strategies for synthesizing N-(2-methoxyphenyl)-7-methyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide?

Level: Basic

Answer:

The synthesis typically involves multi-step processes, including condensation, cyclization, and amide formation. A common approach for analogous quinoline derivatives involves:

- Step 1: Condensation of aldehydes (e.g., substituted benzaldehydes) with ketones to form chalcone intermediates .

- Step 2: Cyclization using catalysts like p-toluenesulfonic acid (p-TSA) or Lewis acids (e.g., ZnCl₂) under reflux conditions .

- Step 3: Amide coupling via carbodiimide-mediated reactions (e.g., EDC/HOBt) to introduce the methoxyphenyl group .

Optimization Parameters:

| Parameter | Typical Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 80–120°C (cyclization step) | Higher temps accelerate kinetics but may degrade sensitive groups . |

| Catalyst Loading | 5–10 mol% (p-TSA) | Excess catalyst can lead to side reactions; optimization via DOE recommended . |

| Reaction Time | 6–24 hours (amide coupling) | Prolonged time improves conversion but risks racemization . |

How can researchers confirm the molecular structure and purity of this compound?

Level: Basic

Answer:

Structural validation requires a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm substituent positions and hydrogen environments (e.g., methoxy protons at ~3.8 ppm, aromatic protons in 6.5–8.0 ppm range) .

- X-ray Crystallography: For unambiguous spatial arrangement determination, particularly for the hexahydroquinoline core .

- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight (e.g., calculated for C₁₉H₂₀N₂O₄: 364.14 g/mol) .

- HPLC-PDA: Purity assessment (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .

What functional groups in this compound are reactive, and how can they be modified for structure-activity studies?

Level: Advanced

Answer:

Key reactive sites include:

- Ketone Groups (2,5-dioxo): Susceptible to reduction (NaBH₄ or catalytic hydrogenation) to yield diols or alcohols .

- Amide Bond: Hydrolysis under acidic/basic conditions (e.g., 6M HCl reflux) to generate carboxylic acid and amine intermediates .

- Methoxy Group: Demethylation (e.g., BBr₃ in DCM) to produce hydroxyl derivatives for hydrogen-bonding studies .

Methodological Note: Protect labile groups (e.g., ketones) during modifications using silyl ethers or acetals .

How can researchers identify biological targets and elucidate the mechanism of action for this compound?

Level: Advanced

Answer:

- In Silico Docking: Use software like AutoDock Vina to predict binding affinities with enzymes (e.g., kinases) or receptors (e.g., GPCRs) .

- Cellular Assays:

- Kinase Inhibition: Screen against kinase panels (e.g., Eurofins KinaseProfiler) with ATP-Glo detection .

- Apoptosis Markers: Measure caspase-3/7 activation (e.g., Caspase-Glo assay) in cancer cell lines .

- SPR/BLI: Surface plasmon resonance or bio-layer interferometry to quantify binding kinetics (KD, kon/koff) .

Data Contradiction Resolution: If conflicting bioactivity results arise (e.g., varying IC₅₀ values), validate via orthogonal assays (e.g., thermal shift assays for target engagement) .

What advanced computational tools can streamline reaction optimization and mechanistic studies?

Level: Advanced

Answer:

- Reaction Path Search: Use Gaussian or ORCA for quantum chemical calculations to identify transition states and intermediates .

- Machine Learning (ML): Train models on existing reaction data (e.g., yield, solvent, catalyst) to predict optimal conditions .

- COMSOL Multiphysics: Simulate heat/mass transfer in reactors to scale-up synthesis .

Example Workflow:

Perform DFT calculations to model cyclization energetics.

Use ML (e.g., Random Forest) to prioritize solvent-catalyst combinations.

Validate predictions in lab with high-throughput screening .

How should researchers address safety and compliance in synthesizing this compound?

Level: Basic

Answer:

- Hazard Assessment: Review SDS for intermediates (e.g., methoxyphenyl aldehydes: irritant; carbodiimides: sensitizers) .

- PPE: Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for volatile reagents (e.g., BBr₃) .

- Waste Disposal: Quench reactive intermediates (e.g., NaHCO₃ for acidic waste) before disposal .

What strategies ensure experimental reproducibility in synthesizing this compound?

Level: Advanced

Answer:

- Detailed Protocols: Document exact molar ratios, solvent grades (e.g., anhydrous DMF), and stirring rates .

- Batch-to-Batch Analysis: Compare NMR/MS data across batches to detect impurities (e.g., residual solvents) .

- Open-Science Platforms: Share raw data (e.g., NMR spectra) on repositories like Zenodo for peer validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.